molecular formula C16H26O4 B14583983 3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione CAS No. 61468-76-6

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione

Cat. No.: B14583983
CAS No.: 61468-76-6
M. Wt: 282.37 g/mol
InChI Key: UWONMGVHTIKISG-UHFFFAOYSA-N
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Description

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione is an organic compound with a complex structure It is characterized by the presence of two hydroxy-3-methylbutylidene groups attached to a hexane-2,5-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione typically involves the condensation of appropriate aldehydes with hexane-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, potentially modulating metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione
  • Hexane, 3,4-bis(1,1-dimethylethyl)-2,2,5,5-tetramethyl-
  • 3-Hexene, 2,5-dimethyl-3,4-bis(1-methylethyl)-

Uniqueness

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione is unique due to its specific arrangement of functional groups and the resulting chemical properties

Properties

CAS No.

61468-76-6

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

3,4-bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione

InChI

InChI=1S/C16H26O4/c1-9(2)7-13(19)15(11(5)17)16(12(6)18)14(20)8-10(3)4/h9-10,19-20H,7-8H2,1-6H3

InChI Key

UWONMGVHTIKISG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C(C(=O)C)C(=C(CC(C)C)O)C(=O)C)O

Origin of Product

United States

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